5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one is a heterocyclic compound with a fused bicyclic structure.
Métodos De Preparación
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity .
Análisis De Reacciones Químicas
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mecanismo De Acción
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one can be compared with other similar compounds such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]pyrazines. These compounds share a similar fused bicyclic structure but differ in their chemical properties and applications. For example, imidazo[1,2-a]pyridines are known for their use in pharmaceutical chemistry, while pyrrolo[1,2-a]pyrazines are studied for their biological activities .
Actividad Biológica
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on recent studies.
Chemical Structure and Synthesis
This compound features a fused bicyclic structure that contributes to its unique chemical properties. The synthesis typically involves the cyclization of imidazole and pyrazine derivatives under specific catalytic conditions. Common methods include:
- Cyclization : Reaction of imidazole derivatives with pyrazine derivatives.
- Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide and reduction with sodium borohydride .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- ENPP1 Inhibition : Recent studies have shown that certain derivatives of imidazo[1,2-a]pyrazine act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial in regulating immune responses. For instance, a derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway genes in cancer models .
- CDK9 Inhibition : Another significant activity involves inhibiting cyclin-dependent kinase 9 (CDK9), which is vital for transcription regulation. Derivatives have shown IC50 values as low as 0.16 µM against CDK9, indicating strong potential as anticancer agents .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives:
- Cytotoxicity : Research indicated that specific derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). The most potent compounds showed IC50 values around 6.66 µM .
- In Vivo Studies : In murine models, treatment with ENPP1 inhibitors combined with anti-PD-1 antibodies resulted in tumor growth inhibition rates exceeding 77% .
Antiviral Activity
Some derivatives have also been evaluated for antiviral properties:
- COVID-19 Inhibition : A derivative was found to exhibit promising antiviral activity against human coronavirus strains with an IC50 of 56.96 µM .
Data Summary
Activity Type | Target/Pathway | IC50 Value | Reference |
---|---|---|---|
ENPP1 Inhibition | Immune Regulation | 5.70 nM | |
CDK9 Inhibition | Cancer Proliferation | 0.16 µM | |
Cytotoxicity | MCF7/HCT116 | 6.66 µM | |
Antiviral Activity | COVID-19 | 56.96 µM |
Case Study 1: ENPP1 Inhibitor Development
In a study focused on developing ENPP1 inhibitors from imidazo[1,2-a]pyrazine derivatives, researchers optimized compound structures leading to high selectivity and potency. The findings suggest these compounds could enhance cancer immunotherapy by modulating immune pathways effectively.
Case Study 2: CDK9 Inhibitors
Another investigation synthesized various imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors. The most effective compounds were tested against multiple cancer cell lines and exhibited promising results in both cytotoxicity assays and in vivo efficacy.
Propiedades
IUPAC Name |
7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-4-9-2-1-7-5(9)3-8-6/h1-2H,3-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDEFOLUBDEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN2CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-37-5 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.